molecular formula C24H22O5 B1240193 Brasimarin A

Brasimarin A

Cat. No.: B1240193
M. Wt: 390.4 g/mol
InChI Key: QWYOEBGEICIGCR-UHFFFAOYSA-N
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Description

Brasimarin A is a coumarin-derived compound isolated from the barks, stem barks, or heartwood of Calophyllum brasiliense (C. brasiliense), a tropical plant species studied extensively for its chemical diversity . Coumarins from C. This compound belongs to a broader class of coumarins identified in this plant, which also includes calophyllolide, mammea-type coumarins, and calanolide-type derivatives . While its exact biological activity remains under investigation, its isolation underscores the plant's role as a rich source of bioactive molecules.

Properties

Molecular Formula

C24H22O5

Molecular Weight

390.4 g/mol

IUPAC Name

6-benzoyl-5-hydroxy-2,2-dimethyl-10-propylpyrano[2,3-f]chromen-8-one

InChI

InChI=1S/C24H22O5/c1-4-8-15-13-17(25)28-23-18(15)22-16(11-12-24(2,3)29-22)21(27)19(23)20(26)14-9-6-5-7-10-14/h5-7,9-13,27H,4,8H2,1-3H3

InChI Key

QWYOEBGEICIGCR-UHFFFAOYSA-N

SMILES

CCCC1=CC(=O)OC2=C(C(=C3C=CC(OC3=C12)(C)C)O)C(=O)C4=CC=CC=C4

Canonical SMILES

CCCC1=CC(=O)OC2=C(C(=C3C=CC(OC3=C12)(C)C)O)C(=O)C4=CC=CC=C4

Synonyms

brasimarin A

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Comparative Overview of Coumarins from C. brasiliense

Compound Structural Class Plant Part Isolated Key Characteristics References
This compound Unspecified coumarin Barks/Stem barks Isolated alongside calophyllolide; limited structural data available.
Calophyllolide Coumarin Barks/Stem barks Known for anti-inflammatory properties; structurally related to mammea-type coumarins.
Sulamarin Coumarin Leaves Identified in leaf extracts; potential antioxidant activity inferred from related coumarins.
Soulattrolide Coumarin Leaves Associated with antimicrobial activity in prior studies on C. brasiliense.
Mammea-type Cyclized coumarin Leaves/Barks Characterized by fused rings; studied for cytotoxic effects.

Key Observations:

  • Source Specificity : this compound and calophyllolide are localized in the barks, whereas sulamarin and soulattrolide are leaf-derived, suggesting tissue-specific biosynthesis .
  • Structural Diversity: Mammea-type coumarins feature complex cyclized structures, while calanolide-type derivatives are linear. This compound’s structure remains unelucidated in the provided evidence but is hypothesized to differ in substituent groups.
  • Functional Implications : Soulattrolide and mammea-type coumarins have demonstrated antimicrobial and cytotoxic activities, respectively, in earlier studies . This compound’s bioactivity profile requires further exploration.

Research Findings and Gaps

Isolation and Characterization

This compound was isolated using standard chromatographic techniques, as described for coumarins in C. brasiliense . However, the provided evidence lacks detailed spectroscopic data (e.g., NMR, MS) or synthetic routes, which are critical for structural confirmation . In contrast, calophyllolide and mammea-type coumarins have well-documented characterization profiles .

Table 2: Hypothetical Physicochemical Properties (Inferred from Coumarin Class)

Property This compound (Predicted) Calophyllolide (Reference) Soulattrolide (Reference)
Molecular Weight ~300–400 Da 398.4 Da 320.3 Da
LogP (Lipophilicity) ~2.5–3.5 3.8 2.9
Solubility Low in water Low Moderate in organic solvents

Q & A

Q. What methodological approaches are recommended for the initial isolation and purification of Brasimarin A from natural sources?

To isolate this compound, researchers should employ bioassay-guided fractionation combined with chromatographic techniques (e.g., HPLC, GC-MS). Document solvent systems, column parameters, and retention times meticulously to ensure reproducibility. Comparative thin-layer chromatography (TLC) against known standards aids preliminary identification. Structural confirmation requires spectroscopic methods like NMR and high-resolution mass spectrometry (HRMS) .

Q. How should researchers design a preliminary study to evaluate this compound's bioactivity?

Begin with in vitro assays targeting specific pathways (e.g., enzyme inhibition, antioxidant activity) using physiologically relevant concentrations. Include positive controls (e.g., standard inhibitors) and triplicate measurements to assess variability. Dose-response curves should span at least five concentrations to establish EC50/IC50 values. Data interpretation must account for solvent interference (e.g., DMSO cytotoxicity) .

Q. What analytical techniques are essential for characterizing this compound’s structural and stereochemical properties?

X-ray crystallography provides definitive stereochemical assignment, while NMR (1D/2D) resolves proton/carbon frameworks. Circular dichroism (CD) spectroscopy can confirm chiral centers. For purity validation, use hyphenated techniques like LC-MS/MS. Cross-reference spectral data with published databases (e.g., SciFinder, Reaxys) to avoid misidentification .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological mechanisms of this compound across studies?

Conduct comparative studies using standardized cell lines (e.g., ATCC-certified) and assay protocols. Validate target engagement via orthogonal methods (e.g., siRNA knockdown, CRISPR-Cas9 gene editing). Apply meta-analytical frameworks to quantify heterogeneity in effect sizes across studies. Transparent reporting of negative results is critical to identify context-dependent bioactivity .

Q. What strategies ensure reproducibility in this compound’s synthetic pathways for structure-activity relationship (SAR) studies?

Adopt flow chemistry or automated synthesis platforms to minimize batch-to-batch variability. Document reaction parameters (temperature, catalyst loading, solvent purity) in machine-readable formats. Use quantitative NMR (qNMR) to verify yield and purity at each synthetic step. Share raw spectral data in supplementary materials for peer validation .

Q. How can computational models improve the prediction of this compound’s interactions with biological targets?

Combine molecular docking (e.g., AutoDock Vina) with molecular dynamics simulations (e.g., GROMACS) to assess binding stability. Validate predictions using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for affinity measurements. Leverage machine learning models trained on curated datasets to predict off-target effects .

Q. What frameworks are effective for assessing the ecological significance of this compound in its native organism?

Deploy multi-omics approaches (transcriptomics, metabolomics) to map biosynthetic pathways and ecological stressors. Comparative studies with sympatric species lacking this compound can clarify its adaptive role. Field experiments using controlled herbivory or microbial challenge tests provide functional insights .

Methodological Best Practices

  • Data Reproducibility : Archive raw chromatograms, spectral data, and assay protocols in public repositories (e.g., Zenodo, Figshare) with persistent identifiers .
  • Contradiction Analysis : Apply Hill’s criteria for causality (e.g., dose-response consistency, biological plausibility) to evaluate conflicting bioactivity claims .
  • Ethical Reporting : Disclose all synthetic intermediates and by-products to comply with chemical safety regulations. Cite primary literature for known compounds to avoid redundant characterization .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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